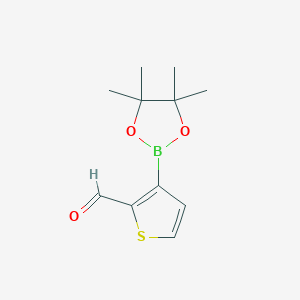
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of transition metal catalysts for the hydroboration of alkyl or aryl alkynes and alkenes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For example, “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a density of 1.1±0.1 g/cm³, a boiling point of 351.2±25.0 °C at 760 mmHg, and a flash point of 166.2±23.2 °C .Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde has been utilized in the synthesis of fluorescent probes. A study by You-min (2014) describes the synthesis of a novel near-infrared indole carbazole borate fluorescent probe using this compound. The synthesized probe was created through multiple reactions, including electrophilic substitution and Vilsmeier reaction, and shows potential for applications in fluorescence imaging and sensing (Shen You-min, 2014).
Crystal Structure and DFT Studies
The compound is also significant in crystallographic studies and density functional theory (DFT) analyses. Huang et al. (2021) investigated the crystal structure of similar boric acid ester intermediates using X-ray diffraction and DFT, offering insights into their physicochemical properties and potential applications in material science (P.-Y. Huang et al., 2021).
Synthesis of Organic Electron-Donors
In the field of organic electronics, Bifari and El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole and phenothiazine using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde. These donors are key intermediates in synthetic approaches for electronic applications (Elham N. Bifari & R. El-Shishtawy, 2021).
Molecular Electrostatic Potential Analysis
In addition to structural analysis, the compound has been used in studying molecular electrostatic potentials. Huang et al. (2021) also investigated the molecular electrostatic potential and frontier molecular orbitals of boric acid ester intermediates, revealing key physicochemical properties of these compounds (P. Huang et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in suzuki-miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, these compounds typically act as a source of organoboron, which can form carbon-carbon bonds with organic halides .
Biochemical Pathways
In general, boronic acid derivatives are known to participate in various organic synthesis reactions, including the suzuki-miyaura coupling reaction .
Result of Action
In the context of organic synthesis, the result of its action would typically be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group. Additionally, the presence of certain catalysts or reagents can influence the compound’s reactivity in chemical reactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYKYHKDVEBKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

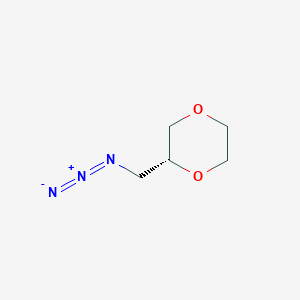

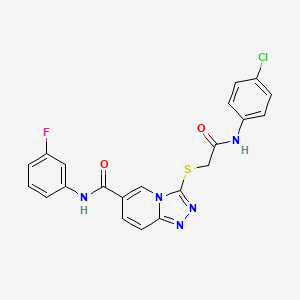
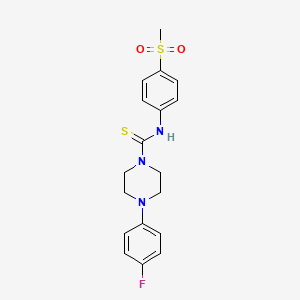
![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)
![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)
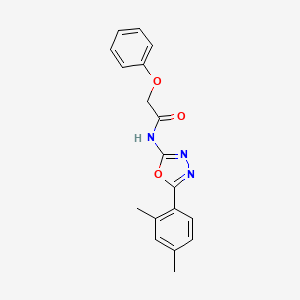
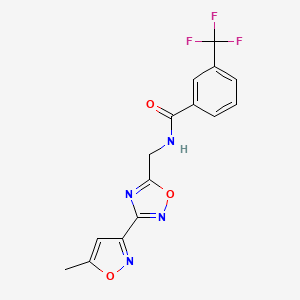
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)
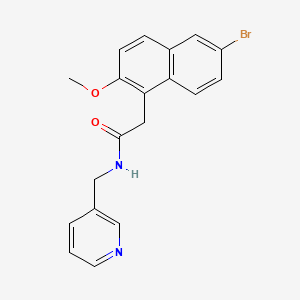
![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
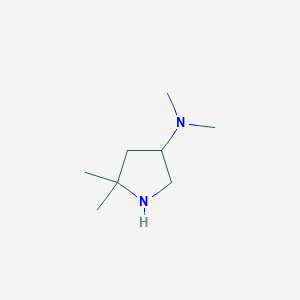
![2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2410726.png)